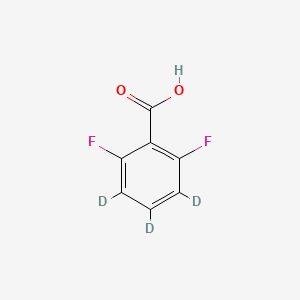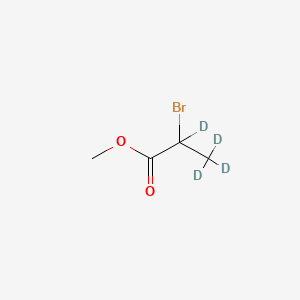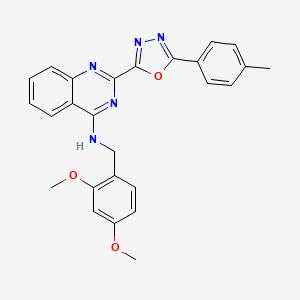
Dhfr-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dhfr-IN-1 is a compound that acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate. This enzyme plays a crucial role in the synthesis of nucleotides, which are essential for DNA replication and cell division. Inhibitors of DHFR, such as this compound, are of significant interest in the fields of medicine and biochemistry due to their potential therapeutic applications, particularly in the treatment of cancer and infectious diseases .
Métodos De Preparación
The synthesis of Dhfr-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes often require precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity of the final product .
Análisis De Reacciones Químicas
Dhfr-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Dhfr-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study enzyme inhibition and the mechanisms of DHFR. In biology, it is employed to investigate the role of DHFR in cellular metabolism and growth. In medicine, this compound is explored for its potential as an anticancer and antimicrobial agent. Its ability to inhibit DHFR makes it a valuable compound in the development of new therapeutic drugs .
Mecanismo De Acción
The mechanism of action of Dhfr-IN-1 involves the inhibition of DHFR by binding to its active site. This binding prevents the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting the synthesis of nucleotides. The inhibition of DHFR leads to a decrease in DNA replication and cell division, which is particularly effective in rapidly dividing cells, such as cancer cells .
Comparación Con Compuestos Similares
Dhfr-IN-1 is compared with other DHFR inhibitors, such as methotrexate, trimethoprim, and pyrimethamine. While all these compounds share the common mechanism of inhibiting DHFR, this compound may exhibit unique properties, such as higher potency, selectivity, or different pharmacokinetic profiles.
Propiedades
Fórmula molecular |
C22H22N6O4S2 |
|---|---|
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
3-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]diazenyl]-5-(4-methylpiperazin-1-yl)sulfonyl-1H-indol-2-ol |
InChI |
InChI=1S/C22H22N6O4S2/c1-27-8-10-28(11-9-27)34(31,32)16-6-7-18-17(12-16)20(21(30)23-18)25-26-22-24-19(13-33-22)14-2-4-15(29)5-3-14/h2-7,12-13,23,29-30H,8-11H2,1H3 |
Clave InChI |
JDFPGLCTKJFMNB-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=C3N=NC4=NC(=CS4)C5=CC=C(C=C5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


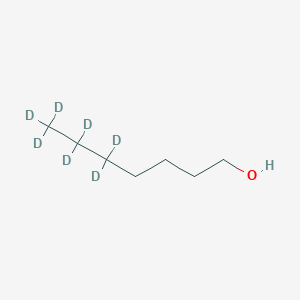

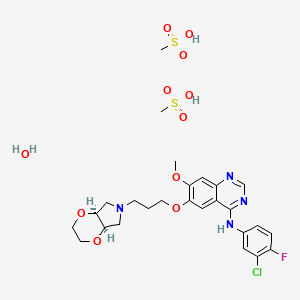
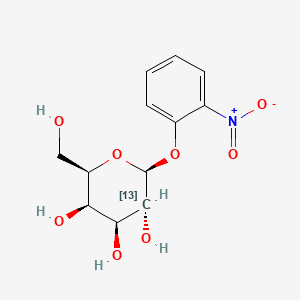
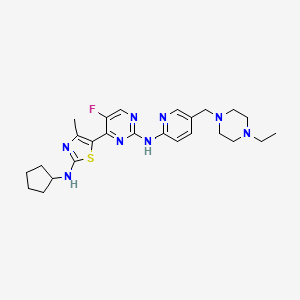

![(3S)-3-(2-benzyl-3-bromo-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12401510.png)
